1-(5-Bromo-2-nitrophenyl)ethanone
Overview
Description
1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-nitroacetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in a solvent like chloroform or acetic acid, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Amino or thio-substituted phenyl ethanones.
Reduction: 1-(5-Bromo-2-aminophenyl)ethanone.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or act as an intermediate in chemical synthesis . The ethanone group can also engage in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
- 1-(5-Bromo-2-aminophenyl)ethanone
- 1-(5-Bromo-2-hydroxyphenyl)ethanone
- 1-(5-Bromo-2-methylphenyl)ethanone
Comparison: 1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and chemical properties. Compared to its analogs, such as 1-(5-Bromo-2-aminophenyl)ethanone, the nitro group in this compound makes it more electron-deficient and reactive towards nucleophiles . This enhances its utility in various chemical reactions and applications .
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41877-24-1 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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